molecular formula C14H20FN3O B248030 N-(3-fluorophenyl)-3-(4-methylpiperazin-1-yl)propanamide

N-(3-fluorophenyl)-3-(4-methylpiperazin-1-yl)propanamide

Cat. No. B248030
M. Wt: 265.33 g/mol
InChI Key: UDNRTWAJEUUWNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-3-(4-methylpiperazin-1-yl)propanamide, commonly known as FMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FMP belongs to the class of piperazine compounds and is a derivative of the widely used antidepressant drug, Fluoxetine.

Scientific Research Applications

FMP has been studied extensively for its potential therapeutic applications in various diseases such as depression, anxiety, and neuropathic pain. FMP has been found to act as a selective serotonin reuptake inhibitor (SSRI) and has shown promising results in preclinical studies for the treatment of depression and anxiety disorders. FMP has also been reported to have analgesic effects in animal models of neuropathic pain, making it a potential candidate for the treatment of chronic pain.

Mechanism of Action

FMP acts as an SSRI by inhibiting the reuptake of serotonin in the brain, leading to an increase in serotonin levels. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, anxiety, and pain perception. By increasing serotonin levels, FMP can modulate these functions and provide therapeutic benefits. FMP has also been reported to have an affinity for sigma-1 receptors, which are involved in the regulation of various physiological functions such as pain perception and neuroprotection.
Biochemical and Physiological Effects:
FMP has been shown to have various biochemical and physiological effects in preclinical studies. FMP has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. FMP has also been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the development of depression and anxiety disorders.

Advantages and Limitations for Lab Experiments

FMP has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. FMP has also been found to have low toxicity and does not produce any significant adverse effects in animal models. However, FMP has some limitations as well. It has poor water solubility, which can make it difficult to administer in certain experimental paradigms. FMP also has a relatively short half-life, which can limit its therapeutic efficacy.

Future Directions

The potential therapeutic applications of FMP are still being explored, and several future directions can be pursued. One possible direction is to investigate the efficacy of FMP in combination with other drugs for the treatment of depression and anxiety disorders. Another direction is to study the effects of FMP on other physiological functions such as cognition and memory. Additionally, the development of novel formulations of FMP with improved solubility and longer half-life can enhance its therapeutic potential.
Conclusion:
In conclusion, FMP is a promising compound with potential therapeutic applications in various diseases such as depression, anxiety, and neuropathic pain. The synthesis of FMP is relatively straightforward, and its biochemical and physiological effects have been extensively studied in preclinical models. While FMP has some limitations, its potential for future research and development is significant.

Synthesis Methods

The synthesis of FMP involves the reaction of 3-fluorobenzoyl chloride with 4-methylpiperazine in the presence of triethylamine. The resulting intermediate is then reacted with 3-aminopropionitrile to yield FMP. The synthesis of FMP has been reported in various scientific journals, and the purity of the compound can be confirmed through spectroscopic techniques such as NMR and mass spectrometry.

properties

Product Name

N-(3-fluorophenyl)-3-(4-methylpiperazin-1-yl)propanamide

Molecular Formula

C14H20FN3O

Molecular Weight

265.33 g/mol

IUPAC Name

N-(3-fluorophenyl)-3-(4-methylpiperazin-1-yl)propanamide

InChI

InChI=1S/C14H20FN3O/c1-17-7-9-18(10-8-17)6-5-14(19)16-13-4-2-3-12(15)11-13/h2-4,11H,5-10H2,1H3,(H,16,19)

InChI Key

UDNRTWAJEUUWNA-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CCC(=O)NC2=CC(=CC=C2)F

Canonical SMILES

CN1CCN(CC1)CCC(=O)NC2=CC(=CC=C2)F

Origin of Product

United States

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